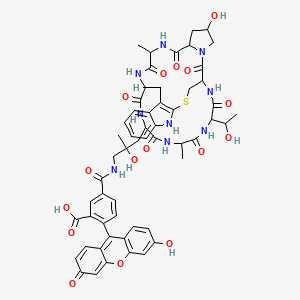
Fluorescein Phalloidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halloidin-Fluorescein Conjugate is a fluorescent dye used to label actin filaments (F-actin) in various biological and biochemical applications. This compound is a conjugate of fluorescein, a green fluorescent dye, and halloidin, a bicyclic heptapeptide toxin derived from the poisonous mushroom Amanita phalloides . Halloidin binds specifically to F-actin, stabilizing the filaments and preventing their depolymerization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Halloidin-Fluorescein Conjugate involves the conjugation of fluorescein to halloidin. The process typically includes the following steps:
Activation of Fluorescein: Fluorescein is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Conjugation Reaction: The activated fluorescein is then reacted with halloidin under mild conditions to form the conjugate.
Industrial Production Methods: Industrial production of Halloidin-Fluorescein Conjugate follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Activation: Activation of fluorescein using NHS and EDC in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions: Halloidin-Fluorescein Conjugate primarily undergoes binding reactions with F-actin. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions:
Binding to F-actin: The conjugate binds to F-actin in the presence of formaldehyde-fixed and permeabilized cells or tissue sections.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Halloidin-Fluorescein Conjugate is widely used in various scientific research applications, including:
Cell Biology: Used to visualize and quantify F-actin in cell cultures, tissue sections, and cell-free preparations.
Biochemistry: Employed in assays to study actin dynamics and interactions with actin-binding proteins.
Industry: Applied in the development of diagnostic tools and imaging techniques for biological research.
Wirkmechanismus
Halloidin-Fluorescein Conjugate exerts its effects by binding specifically to F-actin filaments. The binding stabilizes the filaments and prevents their depolymerization. This stabilization is crucial for maintaining the structural integrity of the cytoskeleton . The molecular target of the conjugate is the F-actin filament, and the pathway involved includes the inhibition of ATP hydrolysis by F-actin .
Similar Compounds:
Rhodamine-Phalloidin Conjugate: Another fluorescent dye conjugate used for labeling F-actin.
Alexa Fluor-Phalloidin Conjugates: These conjugates offer a range of fluorescent colors and are used for super-resolution microscopy and other advanced imaging techniques.
Uniqueness: Halloidin-Fluorescein Conjugate is unique due to its green fluorescence, which provides high contrast and minimal non-specific staining. It is particularly advantageous for applications requiring clear and distinct visualization of actin filaments .
Eigenschaften
Molekularformel |
C56H59N9O16S |
|---|---|
Molekulargewicht |
1146.2 g/mol |
IUPAC-Name |
5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17-42(33)81-43-18-29(68)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,63,66-67,69,80H,16,19-23H2,1-4H3,(H,57,72)(H,58,74)(H,59,75)(H,60,70)(H,61,73)(H,62,76)(H,64,71)(H,78,79) |
InChI-Schlüssel |
ZOOOSCCCFUSYBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




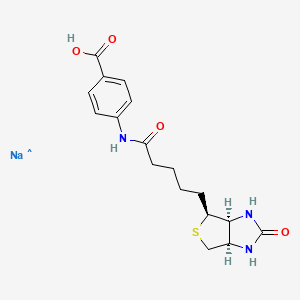

![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)

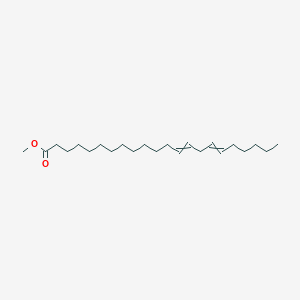
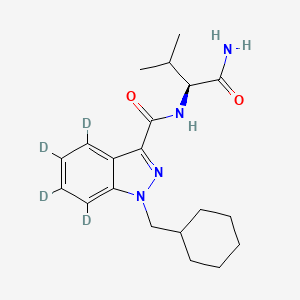

![[(7Z,11Z,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769618.png)
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6Z,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769625.png)
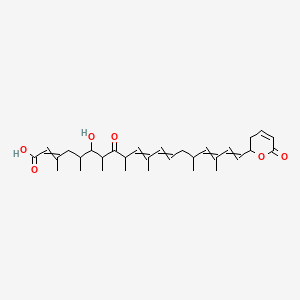
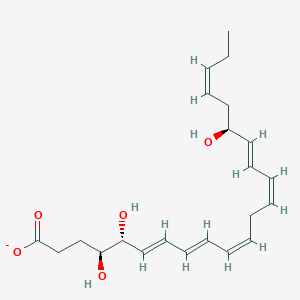
![methyl N-[6-[[17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769632.png)
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10769639.png)